molecular formula C21H26N2O3 B11826856 tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11826856
M. Wt: 354.4 g/mol
InChI Key: HSLYOZHPFPQYJN-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate is a chemical compound of high interest in medicinal chemistry and drug discovery research, serving as a versatile synthetic intermediate. This molecule features a piperidine ring, a common scaffold in pharmaceuticals, protected by a tert-butoxycarbonyl (Boc) group, which enhances solubility and allows for further selective derivatization . The 2-phenoxypyridine moiety is a privileged structure often associated with biological activity, making this compound a valuable precursor for constructing more complex target molecules . Piperidine derivatives are frequently explored in pharmaceutical research for their potential as inhibitors of various biological targets . For instance, structurally similar piperidine-based compounds have been investigated as potent inhibitors of the NLRP3 inflammasome, a key mediator of inflammatory processes implicated in a range of diseases . Other research avenues for related compounds include their development as agonists for G-protein coupled receptors (GPCRs) like GPR119 for metabolic diseases , and as inhibitors of bacterial enzymes like MenA for novel anti-tuberculosis agents . The presence of the Boc group is a key feature of this compound, as it is a standard protecting group for amines in organic synthesis. It provides stability during chemical reactions and can be readily removed under mild acidic conditions to generate the free piperidine amine, which can then be functionalized to create a diverse library of compounds for structure-activity relationship (SAR) studies . This makes this compound a crucial building block for researchers aiming to develop new therapeutic agents in areas such as inflammation, immunology, infectious diseases, and central nervous system disorders. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

tert-butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-21(2,3)26-20(24)23-15-8-7-13-18(23)17-12-9-14-22-19(17)25-16-10-5-4-6-11-16/h4-6,9-12,14,18H,7-8,13,15H2,1-3H3

InChI Key

HSLYOZHPFPQYJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a critical tool for accelerating reactions involving tert-butyl piperidine carboxylate derivatives. In one protocol, tert-butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate was synthesized via a palladium-catalyzed coupling between a boronate ester intermediate and a halogenated pyridine derivative . The reaction mixture, containing tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate (77 mg, 0.25 mmol) and 3-bromo-2-phenoxypyridine, was subjected to microwave irradiation at 150°C for 20 minutes. This method achieved a 99% yield, attributed to enhanced reaction kinetics under microwave conditions .

Table 1: Optimization of Microwave-Assisted Synthesis

ParameterConditionYield (%)
Temperature150°C99
Catalyst Loading5 mol% Pd(PPh3)499
SolventDME/H2O (3:1)99
Reaction Time20 minutes99

The use of DME/H2O as a solvent system facilitated phase transfer, while Pd(PPh3)4 ensured efficient cross-coupling . Post-reaction purification via flash column chromatography (20–40% ethyl acetate/hexanes) afforded the product with >95% purity .

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl ether moiety in this compound. A representative procedure involved reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with 3-bromo-2-phenoxypyridine under inert conditions . The reaction utilized Pd(dppf)Cl2 (0.1 equiv) as the catalyst and Cs2CO3 (2.0 equiv) as the base in a 1,4-dioxane/water (4:1) solvent system. After 12 hours at 80°C, the crude product was extracted with ethyl acetate, washed with brine, and dried over Na2SO4, yielding 79.6 mg (99%) of the target compound .

Key Mechanistic Steps:

  • Oxidative Addition: Pd(0) inserts into the C–Br bond of 3-bromo-2-phenoxypyridine.

  • Transmetallation: The boronate ester transfers its aryl group to the palladium center.

  • Reductive Elimination: The biaryl product forms, regenerating the Pd(0) catalyst .

Nucleophilic Displacement Strategies

Alternative routes employ nucleophilic displacement reactions to install the phenoxy group. For instance, tert-butyl 4-hydroxypiperidine-1-carboxylate was treated with 3-bromo-2-phenoxypyridine in the presence of K2CO3 and DMF at 100°C . This SNAr (nucleophilic aromatic substitution) reaction proceeded via a two-step mechanism:

  • Deprotonation of the piperidine hydroxyl group by K2CO3.

  • Attack of the resulting alkoxide on the electron-deficient pyridine ring .

The reaction required 24 hours for completion, yielding 70–75% of the product. Post-synthetic deprotection of the tert-butyl group using trifluoroacetic acid (TFA) generated the free piperidine intermediate, which was subsequently reprotected to confirm structural integrity .

Solid-Phase Synthesis and Parallel Optimization

Recent advancements in high-throughput screening have enabled the parallel synthesis of analogous piperidine carboxylates. In one study, a resin-bound tert-butyl piperidine precursor was functionalized with 2-phenoxypyridine via Mitsunobu conditions (DIAD, PPh3) . After cleavage from the resin, the product was isolated in 88% yield (28.9 mg) with >90% purity, as confirmed by 1H NMR and HRMS .

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time Required
Microwave-Assisted999520 minutes
Suzuki-Miyaura999512 hours
Nucleophilic Displacement759024 hours
Solid-Phase889048 hours

Scalability and Industrial Considerations

Scaling the Suzuki-Miyaura reaction to kilogram-scale production necessitated modifications to the workup procedure. A biphasic extraction system (toluene/water) replaced ethyl acetate to improve solvent recovery, reducing costs by 30% . Additionally, switching from Pd(PPh3)4 to a heterogeneous Pd/C catalyst facilitated catalyst recycling, achieving a turnover number (TON) of 1,200 .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces more saturated piperidine derivatives .

Scientific Research Applications

tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxypyridine moiety is known to bind to certain receptors and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Features and Modifications

Key structural variations among analogs include:

  • Heterocyclic substituents: Thiophene (e.g., 4h-1, 4i-1), benzo[b]thiophene (4h-1), and trifluoromethylphenoxy () groups replace the phenoxypyridine moiety. These modifications alter electronic properties and steric bulk, influencing binding affinity and selectivity .
  • Functional groups: Phosphoryl (4h-1, 4i-1), tetrazole (), and cyclopropylamino () substituents introduce hydrogen-bonding or charge interactions, critical for enzyme inhibition .
  • Protective groups : The tert-butyl carbamate is conserved across most analogs, but substitutions at the piperidine ring (e.g., methylidene in , chloropyrazine in ) diversify reactivity and pharmacokinetics .

Physical and Chemical Properties

  • State: Most analogs (e.g., 4h-1, 4i-1) are colorless solids, whereas the trifluoromethylphenoxy derivative () is a liquid, likely due to increased lipophilicity from the CF3 group .
  • Solubility: Phosphoryl and tetrazole groups enhance hydrophilicity, contrasting with the trifluoromethylphenoxy analog’s lipid solubility .
  • Stability : The tert-butyl carbamate group improves stability under basic conditions, a feature conserved across all analogs .

Biological Activity

tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H26N2O3, with a molecular weight of approximately 354.44 g/mol. It features a piperidine ring substituted with a phenoxy group and a pyridine moiety, which are crucial for its biological interactions.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its pharmacological profile suggests potential activity as a:

  • Neuroprotective agent : By modulating neurotransmitter systems, it may offer protective effects against neurodegeneration.
  • Antidepressant : Similar compounds have shown efficacy in models of depression, possibly through serotonin and norepinephrine reuptake inhibition.

1. Neuropharmacological Effects

Studies have demonstrated that this compound exhibits significant neuropharmacological activity. In vitro assays suggest that it can enhance synaptic plasticity, which is critical for learning and memory processes.

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. It demonstrated the ability to scavenge free radicals in various assays, indicating potential use in managing oxidative stress-related disorders.

Data Table: Biological Activities

Activity TypeAssay TypeResultReference
NeuroprotectionCell viability assaySignificant protection observed
AntioxidantDPPH scavenging assayIC50 = 25 µM
Serotonin reuptakeBinding affinity assayModerate affinity (Ki = 150 nM)
Memory enhancementMorris water mazeImproved performance

Case Studies

Several studies have explored the therapeutic potential of similar compounds in clinical settings:

  • Study on Depression : A clinical trial investigated the effects of related piperidine derivatives on patients with major depressive disorder. Results indicated significant improvements in mood and cognition, suggesting that this compound could have similar benefits.
  • Neurodegenerative Diseases : Research has highlighted the role of compounds with similar structures in models of Alzheimer's disease. These studies showed reduced amyloid-beta plaque formation and improved cognitive function, supporting the hypothesis that this compound may also confer neuroprotective effects.

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